Boc-Trp-OH
Overview
Description
Boc-Trp-OH is a standard amino acid and an unlabeled reagent used for peptide synthesis . It is used in the synthesis of novel marocyclic compounds as motilin receptor antagonists .
Synthesis Analysis
Boc-Trp-OH is synthesized by the ammonolysis of Boc-protected D-alanine, followed by cyclization to form a dipeptide with ninhydrin . It has been used in the synthesis of peptides containing both arginine and tryptophan . During deprotection, the sulfonyl protecting groups released from arginine side chains can reattach on tryptophan residues, despite using scavenger additives in the cleavage mixture .
Molecular Structure Analysis
The molecular formula of Boc-Trp-OH is C16H20N2O4 . For more detailed structural information, you may refer to resources such as PubChem .
Chemical Reactions Analysis
Boc-Trp-OH, containing the amino acid tryptophan, is synthesized by the ammonolysis of Boc-protected D-alanine, followed by cyclization to form a dipeptide with ninhydrin . It has pharmacological properties, including inhibition of growth hormone release, induction of sleep, and anti-inflammatory .
Physical And Chemical Properties Analysis
Boc-Trp-OH is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=2 in AcOH) is -22.0 - -18.0 ° .
Scientific Research Applications
Synthesis of Endomorphin-1 : Boc-Trp-OH was used in the efficient chemo-enzymatic synthesis of Endomorphin-1, an effective analgesic. This method proved to be productive, with minimal side-chain protection and simple purification, greening the synthesis of the peptide (Sun et al., 2011).
By-Products in Chemical Reactions : A study on by-products formed during the treatment of Boc-Trp-OH with trifluoroacetic acid revealed that H-Trp (1'-tert-butyl)-OH was a major by-product, providing insights into the side reactions in peptide synthesis (Ogawa et al., 1978).
Protecting Group for Tryptophan : Research into a new protecting group for tryptophan in solid-phase peptide synthesis found that Boc-Trp-OH could protect against acid-catalyzed side reactions and facilitate purification by HPLC (Wahlström & Undén, 2009).
Oxidative Modification Studies : Boc-Trp-OH was used as a model to study the oxidative modification of tryptophan residues exposed to peroxynitrite, providing insights into the degradation of Trp residues in proteins (Kato et al., 1997).
Peptide Hydrogel Research : Boc-Trp-OH was utilized in the development of a novel di-peptide hydrogel, highlighting its potential in stimuli-responsive biomaterials (Falcone et al., 2019).
Cholecystokinin Analogs Synthesis : Boc-Trp-OH played a role in the synthesis and biological evaluation of cholecystokinin analogs, demonstrating its relevance in the study of peptide-based therapeutics (Amblard et al., 1993).
Safety And Hazards
properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNYBJCJGKVQK-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884506 | |
Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Trp-OH | |
CAS RN |
13139-14-5 | |
Record name | N-tert-Butoxycarbonyl-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13139-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyloxycarbonyltryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(tert-butoxy)carbonyl]-L-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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